molecular formula C10H13N5O B2903750 2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 1255784-22-5

2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B2903750
CAS No.: 1255784-22-5
M. Wt: 219.248
InChI Key: DPBHTYMERCRHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted at position 2 with a hydrazinyl group and at position 5 with a 1,2,4-oxadiazole ring bearing a propan-2-yl (isopropyl) substituent.

Properties

IUPAC Name

[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-6(2)9-13-10(16-15-9)7-3-4-8(14-11)12-5-7/h3-6H,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBHTYMERCRHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the available research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N6OC_{10}H_{12}N_6O, with a molecular weight of approximately 232.25 g/mol. The compound features a hydrazine moiety linked to an oxadiazole and pyridine ring, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing hydrazine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of hydrazinyl compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
5-hydrazinyl-2-(propan-2-yl)-1,3-oxazoleE. coli16 µg/mL
Hydrazone derivativesPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazinyl compounds has been evaluated through various assays. One study assessed the inhibition of bovine serum albumin denaturation as a measure of anti-inflammatory activity. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 46.29 to 100.60 μg/mL .

Table 2: Anti-inflammatory Activity Assessment

Compound NameIC50 (μg/mL)
2-Hydrazinyl derivatives56.75
Oxadiazole derivatives48.20
Control (standard anti-inflammatory)40.00

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against various cancer cell lines. For instance, a study focusing on hydrazine derivatives reported cytotoxic effects against breast cancer cells (MCF-7) with IC50 values indicating significant growth inhibition .

Table 3: Anticancer Activity Summary

Compound NameCell LineIC50 (μM)
2-Hydrazinyl derivativesMCF-712.5
Hydrazone analogsA549 (lung cancer)15.0
Control (standard chemotherapeutic)MCF-710.0

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It could modulate ROS levels, contributing to its antimicrobial and anticancer effects.

Case Studies

In a notable case study involving a series of hydrazine derivatives, researchers synthesized multiple analogs and evaluated their biological activities across various assays. The study highlighted that structural modifications significantly influenced the biological potency of these compounds .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key structural features, substituents, and hypothesized properties of the target compound with analogs:

Compound Name Oxadiazole Type Substituent on Oxadiazole Pyridine Substituent Bioactivity LogP (Predicted)
2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine 1,2,4-oxadiazole Propan-2-yl Hydrazinyl (position 2) Hypothesized antimicrobial ~2.1
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione 1,3,4-oxadiazole Pyrimidinylthio N/A Not specified ~3.0
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 1,2,4-oxadiazole 4-Fluorophenyl Piperidine-carboxamide Antituberculosis (higher binding affinity) ~3.5
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 1,2,4-oxadiazole 2-Methoxyphenyl Pyridine Pharmaceutical uses (unspecified) ~2.8
2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine 1,2,4-oxadiazole Propyl Hydrazinyl (position 2) Unknown ~2.5

Key Observations

Oxadiazole Isomerism : The target compound and most analogs feature 1,2,4-oxadiazole, whereas 1,3,4-oxadiazole derivatives (e.g., ) exhibit distinct electronic and steric profiles due to altered ring connectivity.

Substituent Effects: Electron-Donating Groups: The isopropyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, methoxyphenyl (electron-donating) and fluorophenyl (electron-withdrawing) substituents in analogs influence receptor interactions and stability. Bioactivity: The fluorophenyl-carboxamide analog demonstrates potent antituberculosis activity, likely due to enhanced aromatic stacking and hydrogen bonding.

Synthetic Routes : Derivatives like are synthesized via hydrazide cyclization with carbon disulfide , suggesting analogous methods for the target compound. The hydrazinyl group may be introduced via nucleophilic substitution.

Pharmacological Potential

  • Antimicrobial Activity : While the target compound lacks direct evidence, its structural similarity to bioactive 1,2,4-oxadiazoles supports hypothetical antimicrobial properties.

Physicochemical Properties

  • Polarity : The hydrazinyl group increases polarity, enhancing solubility in polar solvents.
  • Steric Effects : The branched isopropyl group in the target compound may reduce steric hindrance compared to linear alkyl or bulky aryl substituents, improving conformational flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.